![molecular formula C19H28Cl2FN3O2 B583740 N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt CAS No. 1346604-21-4](/img/structure/B583740.png)
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt
Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains several functional groups, including an amide, a tertiary amine, and a fluorobenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring provides a cyclic structure, the amide group introduces polarity, and the fluorobenzene ring contributes to the compound’s aromaticity .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, the tertiary amine could undergo alkylation, and the fluorobenzene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Neurology: Epilepsy Research
Z944-d9, as a T-type calcium channel antagonist, has been studied for its potential in epilepsy treatment. In the amygdala kindling model of temporal lobe epilepsy (TLE), Z944-d9 showed promise in delaying the progression of seizures . This suggests its application in modifying disease progression in epilepsy, rather than just symptomatic treatment.
Pain Management: Analgesic Potential
Research indicates that Z944-d9 can reduce spinal excitability and pain hypersensitivity . It has been tested in models of persistent inflammatory pain, where it reversed mechanical allodynia. This points to its potential use as an analgesic in clinical settings for managing chronic pain conditions.
Pharmacology: Drug Development
Z944-d9’s selectivity and potency as a T-type calcium channel blocker make it a valuable compound in drug development . Its ability to modulate calcium channels with minimal side effects is crucial for developing safer and more effective therapeutic agents.
Neuroscience: Understanding Neuronal Excitability
The compound’s action on T-type calcium channels provides insights into the mechanisms of neuronal excitability . By blocking these channels, Z944-d9 helps in understanding how neuronal firing rates and patterns contribute to various neurological conditions.
Molecular Biology: Gene Expression Studies
The effects of Z944-d9 on gene expression, particularly the mRNA levels of T-type Ca²⁺ channels in the hippocampus and amygdala, have been investigated . This application is significant for research into the genetic factors that influence epilepsy and other neurological disorders.
Future Directions
properties
IUPAC Name |
3-chloro-5-fluoro-N-[[1-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]methyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMXLKZWGMAABP-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747248 | |
Record name | 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt | |
CAS RN |
1346604-21-4 | |
Record name | 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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